5-Hydroxytryptophan

Descripción general

Descripción

5-Hydroxytryptophan is a naturally occurring amino acid and a chemical precursor in the biosynthesis of the neurotransmitter serotonin. It is derived from the amino acid tryptophan and is found in the seeds of the African plant Griffonia simplicifolia. This compound plays a crucial role in the regulation of mood, sleep, and appetite by increasing serotonin levels in the brain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Hydroxytryptophan can be synthesized through several methods:

Chemical Synthesis: This involves the hydroxylation of tryptophan using tryptophan hydroxylase, an enzyme that requires tetrahydrobiopterin as a cofactor.

Microbial Fermentation: Metabolic engineering of microorganisms like Escherichia coli has been employed to produce this compound from glucose.

Industrial Production Methods:

Natural Extraction: The primary commercial method involves extracting this compound from the seeds of Griffonia simplicifolia.

Microbial Fermentation: Advances in metabolic engineering have enabled the efficient production of this compound through microbial fermentation, making it a viable industrial production method.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 5-hydroxyindole, pyruvate, and ammonia.

Decarboxylation: This reaction, catalyzed by aromatic-L-amino-acid decarboxylase, converts this compound to serotonin.

Common Reagents and Conditions:

Tryptophan Hydroxylase: This enzyme catalyzes the hydroxylation of tryptophan to produce this compound.

Aromatic-L-amino-acid Decarboxylase: This enzyme is involved in the decarboxylation of this compound to serotonin.

Major Products:

Serotonin: The primary product formed from the decarboxylation of this compound.

5-Hydroxyindole: A product of the oxidation of this compound.

Aplicaciones Científicas De Investigación

Treatment of Depression

Clinical Efficacy

5-HTP has been extensively studied for its antidepressant properties. Research indicates that it may be effective in treating unipolar depression and dysthymia. A systematic review highlighted that 5-HTP showed significant improvements in depressive symptoms compared to placebo in multiple clinical trials .

Case Study Insights

- In a randomized controlled trial involving 25 patients with Parkinson's disease, those treated with 50 mg of 5-HTP daily exhibited significant reductions in depressive symptoms as measured by the Hamilton Depression Rating Scale (HDRS) compared to those receiving a placebo .

- Another study reported that 69% of patients with depression experienced symptom improvement after daily intake of 50–300 mg of 5-HTP, demonstrating its potential as a rapid-acting antidepressant .

Management of Fibromyalgia

Clinical Findings

Fibromyalgia is characterized by widespread pain and fatigue, often associated with low serotonin levels. Clinical trials have demonstrated that 5-HTP can significantly alleviate symptoms associated with fibromyalgia.

Data Table: Effects of 5-HTP on Fibromyalgia Symptoms

| Study Reference | Dosage | Duration | Outcomes |

|---|---|---|---|

| Caruso et al. (1998) | 100 mg three times daily | 30 days | Significant improvements in pain severity (p<0.001), anxiety (p<0.001), and fatigue (p<0.003) |

| Long-term study (1998) | 100 mg three times daily | 90 days | Continuous improvement in pain intensity and sleep quality (p<0.001) |

| Randomized trial (2000) | 400 mg daily | 12 months | Significant improvement over placebo in pain management; no severe side effects reported |

Weight Management

Mechanism and Efficacy

5-HTP has been investigated for its role in weight loss, particularly in obese individuals who often experience cravings due to low serotonin levels. Studies have shown that supplementation can lead to reduced carbohydrate cravings and subsequent weight loss.

Notable Case Studies

- A study involving obese women indicated that daily administration of 8 mg/kg of 5-HTP resulted in a threefold greater weight loss compared to placebo controls .

- In another trial, participants reported decreased appetite and reduced caloric intake, suggesting that 5-HTP may help regulate eating behaviors .

Sleep Disorders

Impact on Sleep Quality

Due to its role in serotonin production, which is linked to melatonin synthesis, 5-HTP has been explored for its effects on sleep disorders.

Research Insights

Clinical evidence suggests that supplementation with 5-HTP can improve sleep quality and reduce the time taken to fall asleep. Patients reported enhanced sleep patterns when taking doses ranging from 100 to 300 mg before bedtime .

Mecanismo De Acción

5-Hydroxytryptophan is converted to serotonin by the enzyme aromatic-L-amino-acid decarboxylase. Serotonin then acts on various receptors in the brain to regulate mood, sleep, and appetite. The production of this compound is the rate-limiting step in serotonin synthesis, making it a crucial compound in the regulation of these physiological processes .

Comparación Con Compuestos Similares

Tryptophan: An essential amino acid that is a precursor to 5-Hydroxytryptophan.

Serotonin: A neurotransmitter synthesized from this compound.

Melatonin: A hormone derived from serotonin that regulates the sleep-wake cycle.

Uniqueness of this compound: this compound is unique in its ability to cross the blood-brain barrier and directly increase serotonin levels in the brain. Unlike tryptophan, which requires multiple steps to be converted to serotonin, this compound is only one step away from serotonin synthesis, making it a more efficient precursor .

Actividad Biológica

5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and chemical precursor to serotonin, a neurotransmitter crucial for mood regulation. This article explores the biological activity of 5-HTP, focusing on its physiological effects, therapeutic applications, and relevant research findings.

Chemical Structure and Biosynthesis

5-HTP is synthesized from the essential amino acid tryptophan through the action of the enzyme tryptophan hydroxylase (TPH). This process is the rate-limiting step in the biosynthesis of serotonin. TPH exists in two isoforms: TPH1 and TPH2, which are expressed in different tissues. Following its synthesis, 5-HTP undergoes decarboxylation to form serotonin, which can further be converted into melatonin, a hormone regulating sleep cycles .

Role in Neurotransmission

5-HTP plays a significant role in increasing serotonin levels in the brain, which has profound implications for mood regulation and various psychiatric disorders. Research indicates that 5-HTP supplementation can lead to improvements in mood and reductions in symptoms of depression and anxiety. A systematic review highlighted that 5-HTP was more effective than placebo in alleviating depressive symptoms, with a remission rate of approximately 65% .

Impact on Depression

Clinical studies have shown that 5-HTP can be as effective as traditional antidepressants. For instance, a meta-analysis involving multiple trials found that 5-HTP significantly reduced depression symptoms compared to placebo treatments. The odds ratio for improvement was calculated at 4.10, indicating a strong therapeutic potential .

Case Studies and Clinical Trials

- Depression Treatment : A clinical trial involving 63 participants demonstrated that those receiving 5-HTP experienced significant reductions in depression scores compared to those on placebo. Side effects included mild nausea and dizziness but were generally well tolerated .

- Anxiety Disorders : Another study indicated that patients with generalized anxiety disorder reported decreased anxiety levels after 5-HTP supplementation over several weeks .

- Sleep Disorders : Research has also examined the effects of 5-HTP on sleep quality. Participants taking 5-HTP showed improved sleep patterns and reduced insomnia symptoms, likely due to increased melatonin production from serotonin .

Safety and Side Effects

While 5-HTP is generally considered safe for short-term use, some side effects have been reported, including gastrointestinal disturbances such as nausea and diarrhea. Rarely, it has been associated with eosinophilia-myalgia syndrome (EMS), particularly when derived from contaminated sources . Careful sourcing of supplements is essential to minimize these risks.

Comparative Efficacy

The following table summarizes key findings from studies comparing the efficacy of 5-HTP with other treatments for depression:

| Treatment | Remission Rate (%) | Side Effects | Notes |

|---|---|---|---|

| 5-HTP | 65 | Mild nausea, dizziness | Effective as an antidepressant alternative |

| SSRIs | ~60 | Varies by drug | Common first-line treatment |

| Placebo | ~30 | None | Baseline comparison |

Análisis De Reacciones Químicas

Key Reaction Steps:

Research Findings :

-

TPH activity is regulated by phosphorylation and substrate availability .

-

BH₄ acts as a stoichiometric cofactor, not a tightly bound prosthetic group .

Thermal Degradation

| Parameter | Value |

|---|---|

| Melting Point | 298–300°C (decomposition) |

| Stability | Degrades above 200°C; hygroscopic |

Oxidative Pathways

-

Autoxidation : Forms quinonoid intermediates under alkaline conditions .

-

Enzymatic Decarboxylation : Catalyzed by aromatic amino acid decarboxylase (AADC) to produce serotonin .

Impurity Risks :

Key Research Advancements

Propiedades

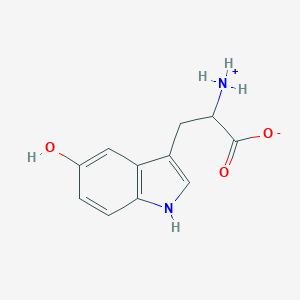

IUPAC Name |

2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYZAJDBXYCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859863 | |

| Record name | (+/-)-5-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities: 2.5 g/100 mL in 50% boiling alcohol; 5.5 g/100 mL in water at 100 °C, In water, 1X10+4 mg/L at 5 °C | |

| Record name | 5-HYDROXYTRYPTOPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The possible analgesic effect of 5-HTP may be accounted for, in part, by its conversion to serotonin. 5-HTP has also been found to increase plasma beta-endorphin and platelet met-enkephalin levels, which may signify a reinforcing effect upon an endogenous analgesic effect., The mechanism of the possible antidepressant activity of 5-HTP is accounted for by its conversion to the neurotransmitter serotonin which plays a central role in the affective state. Antidepressants may work by either binding to one or more of the family of serotonin 5-HT receptors (5-HT1 - 5-HT7) or by inhibiting the reuptake of serotonin. ... | |

| Record name | 5-HYDROXYTRYPTOPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Minute rods or needles from ethanol | |

CAS No. |

56-69-9, 114-03-4 | |

| Record name | (±)-5-Hydroxytryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-hydroxytryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tryptophan, 5-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-5-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxytryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-hydroxy-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYTRYPTOPHAN, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9181P3OI6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-HYDROXYTRYPTOPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

298-300 °C (decomposes), MP: 273 °C (decomposes); specific optical rotation: +16.0 deg at 22 °C (c=1 in 4M HCl); -32 deg at 22 °C (c=1 in H2O) /(S)-5-Hydroxytryptophan/ | |

| Record name | 5-HYDROXYTRYPTOPHAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.